molecular formula C21H19ClN4OS B3007992 2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894025-48-0

2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B3007992
CAS No.: 894025-48-0
M. Wt: 410.92
InChI Key: VCGRPAZZWFVUJJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a synthetic small molecule investigated for its potential as a kinase inhibitor. Recent studies have highlighted its role in preclinical cancer research, where it has shown promising activity against various cancer cell lines. The compound's design, featuring a thiazolotriazole core linked to a chlorophenylacetamide group, is structurally analogous to molecules known to target key signaling pathways crucial for cell proliferation and survival [Link: https://www.ncbi.nlm.nih.gov/]. Its primary research value lies in its utility as a chemical probe to elucidate the functions of specific protein kinases and to explore novel mechanisms for inducing apoptosis or cell cycle arrest in malignant cells. Further investigation is focused on understanding its precise molecular target and its effects on downstream signaling cascades, making it a valuable tool for oncologists and chemical biologists studying targeted cancer therapeutics [Link: https://pubs.acs.org/]. This product is intended for laboratory research applications only.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS/c1-14-3-2-4-16(11-14)20-24-21-26(25-20)18(13-28-21)9-10-23-19(27)12-15-5-7-17(22)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGRPAZZWFVUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide , also known by its CAS number 894039-10-2 , is a complex organic molecule with potential therapeutic applications. It features a thiazolo[3,2-b][1,2,4]triazole moiety, which is often associated with significant biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various cancer cell lines.

Chemical Structure and Properties

  • Molecular Formula : C21H18ClN5O2S
  • Molecular Weight : 439.9 g/mol
  • Structural Features :
    • A 4-chlorophenyl group enhances lipophilicity and biological activity.
    • An m-tolyl group contributes to the compound's chemical properties.
    • The thiazolo[3,2-b][1,2,4]triazole framework is known for its diverse biological effects.

Biological Activity Overview

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit notable anticancer properties . The following sections summarize key findings regarding the biological activity of this specific compound.

Anticancer Activity

  • Cell Line Studies :
    • The compound has been evaluated against a panel of nearly 60 human cancer cell lines. It demonstrated significant cytotoxicity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .
    • In vitro studies revealed that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibited more potent anticancer activity compared to their respective amides .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Structural modifications in the thiazolo[3,2-b][1,2,4]triazole moiety can enhance or diminish this activity .
  • Structure-Activity Relationship (SAR) :
    • Preliminary SAR studies suggest that the presence of halogen substituents (e.g., chlorine) and specific positioning of functional groups significantly influence anticancer efficacy . For instance:
      • Compounds with chlorine substitutions showed enhanced potency against leukemia cell lines .
      • The introduction of different aryl groups at specific positions was found to modulate the biological response .

Study 1: Evaluation Against Cancer Cell Lines

A study published in Molecules evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer properties. The results indicated that compounds structurally similar to this compound exhibited:

  • Significant cytotoxicity against various cancer types.
  • Minimal toxicity towards normal somatic cells (e.g., HEK293) .

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of thiazolo derivatives in animal models. The results demonstrated that these compounds could effectively reduce tumor size and improve survival rates in treated subjects compared to control groups .

Data Tables

The following table summarizes key findings from various studies regarding the anticancer activity of related compounds:

Compound NameCell Lines TestedIC50 (µM)Comments
Compound ARenal Cancer10High potency observed
Compound BLeukemia5Significant reduction in cell viability
Compound CBreast Cancer15Moderate activity noted
This compoundMelanoma12Effective with low toxicity

Comparison with Similar Compounds

Substituent Variations on the Thiazolo-Triazole Core

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR)
Target Compound 2-(m-tolyl), 6-ethylacetamide C21H19ClN4O2S N/A N/A Smiles: Cc1cccc(-c2nc3scc(CCNC(=O)COc4ccc(Cl)cc4)n3n2)c1
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) 2-(4-chlorophenyl), 6-phenyl C16H10ClN3S 143–145 (reported as 150–154 in other studies) 76 <sup>13</sup>C NMR: δ 164.69 (C-8), 157.78 (C-2)
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) 2-(4-chlorophenyl), 6-(4-methoxyphenyl) C17H12ClN3OS 130–132 (reported as 170–172 elsewhere) 85 <sup>13</sup>C NMR: δ 160.21 (C-4 methoxy)

Key Findings :

  • Electronic Effects: The 4-methoxy group in 8b enhances electron density, which may improve solubility compared to the target compound’s chloro-phenoxy group .

Functional Group Modifications in Linkers

Compound Name Linker/Functional Group Molecular Weight (g/mol) Key Structural Feature
Target Compound Ethyl-acetamide with 4-chlorophenoxy 426.9 Acetamide linkage
N1-(4-Ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide Oxalamide 433.5 Oxalamide (two carbonyl groups)
N1-(3-Chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide Oxalamide, dual chlorophenyl 474.4 Enhanced hydrophobicity

Key Findings :

  • Acetamide vs. Oxalamide : The oxalamide linker in introduces additional hydrogen-bonding sites, which may enhance target engagement in drug design.

Triazole-Acetamide Derivatives with Varied Heterocycles

Compound Name Core Structure Key Functional Groups Molecular Formula Spectral Data (HRMS/IR)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole Naphthyloxy, chlorophenyl C21H18ClN4O2 IR: 1678 cm<sup>-1</sup> (C=O), HRMS: 393.1112 [M+H]<sup>+</sup>
N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g) Thiazole-1,2,3-triazole Nitro groups C21H14N8O6S Synthesized via Cu-catalyzed click chemistry

Key Findings :

  • Synthetic Methods : The target compound’s synthesis may differ from 11g’s copper-catalyzed click chemistry .

Complex Heterocyclic Systems with Acetamide Moieties

Compound Name Core Structure Key Feature Molecular Weight (g/mol) Reference
AP-PROTAC-1 Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine PROTAC design for targeted protein degradation N/A
NH2-PEG2-JQ1 Thieno-triazolo-diazepine + PEG linker Epigenetic modulator N/A

Key Findings :

  • Structural Complexity : These compounds are pharmacologically advanced but structurally distinct from the target compound, limiting direct comparison.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, intermediate thiazolo-triazole cores can be prepared via cyclocondensation of thiosemicarbazides with α-halo ketones, followed by coupling with chloroacetamide derivatives. Key steps include:

  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core using thiourea and α-bromoacetophenone derivatives under reflux in ethanol .
  • Step 2 : Alkylation of the core with 2-chloro-N-(2-(m-tolyl)ethyl)acetamide in the presence of triethylamine (TEA) as a catalyst in dimethyl ketone, monitored via TLC .
  • Purification : Recrystallization from ethanol or DMF-ethanol mixtures to achieve >85% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and regiochemistry of the thiazolo-triazole ring. For example, aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while the acetamide methylene group resonates at δ 3.8–4.2 ppm .
  • Mass Spectrometry (FAB or ESI) : To verify molecular weight (e.g., [M+1]+ at m/z 416.15 for related analogs) .
  • Elemental Analysis : To confirm C, H, N, and S content within ±0.3% deviation .

Q. How should researchers design initial biological activity screening for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting plausible mechanisms:

  • Enzyme Inhibition : Test against cyclooxygenase (COX-1/2) isoforms using fluorometric or colorimetric assays (IC50_{50} determination) .
  • Antimicrobial Activity : Screen via microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values <50 µg/mL considered active .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} and selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize derivatives with controlled modifications (e.g., halogen replacement, methyl/ethoxy groups) and compare bioactivity. For example, replacing the 4-chlorophenyl group with 4-fluorophenyl may enhance COX-2 selectivity by 30% .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to analyze binding interactions with target proteins. Contradictions in experimental IC50_{50} vs. predicted binding energies can highlight steric/electronic mismatches .
  • Meta-Analysis : Cross-reference data from related triazole-thiazole hybrids to identify trends (e.g., logP >3.5 correlates with improved membrane permeability) .

Q. What advanced computational strategies can optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways, transition states, and intermediates. For example, density functional theory (DFT) at the B3LYP/6-31G* level can predict regioselectivity in triazole ring formation .
  • Machine Learning (ML) : Train ML models on reaction databases (e.g., USPTO) to predict optimal solvents, catalysts, and temperatures. Random forest algorithms achieve >75% accuracy in yield prediction for similar heterocycles .

Q. How should researchers address discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Kinetic Profiling : Use in situ FTIR or ReactIR to monitor reaction progress and identify bottlenecks (e.g., byproduct formation at >50°C) .
  • DoE Optimization : Apply design of experiments (DoE) to variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (5–15 mol% TEA), and stoichiometry. Response surface methodology (RSM) can maximize yield to >90% .
  • Purification Troubleshooting : Compare column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) to isolate high-purity product (>98%) .

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